molecular formula C13H13NO2 B112749 2-Amino-5-(benzyloxy)phenol CAS No. 54026-40-3

2-Amino-5-(benzyloxy)phenol

Cat. No. B112749
CAS RN: 54026-40-3
M. Wt: 215.25 g/mol
InChI Key: XOJGECMCKLYLDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-(benzyloxy)phenol is a chemical compound with the molecular formula C13H13NO2 and a molecular weight of 215.25 .


Molecular Structure Analysis

The InChI code for 2-Amino-5-(benzyloxy)phenol is 1S/C13H13NO2/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8,15H,9,14H2 . This indicates the presence of 13 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms in the molecule.


Physical And Chemical Properties Analysis

2-Amino-5-(benzyloxy)phenol has a molecular weight of 215.25 .

Scientific Research Applications

  • Chemical Synthesis

    • Summary of Application : 2-Amino-5-(benzyloxy)phenol is used as a building block in chemical synthesis . It’s used in the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens .
    • Results or Outcomes : The outcomes of the synthesis would depend on the specific reactions being performed. The compound can impart specific properties to the synthesized products .
  • Material Science

    • Summary of Application : m-Aryloxy phenols, which can be synthesized from 2-Amino-5-(benzyloxy)phenol, have a wide range of applications in material science. They are used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
    • Methods of Application : The compound is incorporated into these materials during their production process. The specific methods would depend on the type of material being produced .
    • Results or Outcomes : The incorporation of m-aryloxy phenols into these materials can enhance their thermal stability and flame resistance .

Future Directions

Phenolic compounds, including 2-Amino-5-(benzyloxy)phenol, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are also important in various industries, including plastics, adhesives, and coatings, and have applications as antioxidants, ultraviolet absorbers, and flame retardants . The development of efficient methods for their synthesis and modern, accurate methods for their detection and analysis will continue to be an area of focus .

properties

IUPAC Name

2-amino-5-phenylmethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8,15H,9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJGECMCKLYLDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-(benzyloxy)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-(benzyloxy)phenol
Reactant of Route 2
2-Amino-5-(benzyloxy)phenol
Reactant of Route 3
Reactant of Route 3
2-Amino-5-(benzyloxy)phenol
Reactant of Route 4
Reactant of Route 4
2-Amino-5-(benzyloxy)phenol
Reactant of Route 5
Reactant of Route 5
2-Amino-5-(benzyloxy)phenol
Reactant of Route 6
Reactant of Route 6
2-Amino-5-(benzyloxy)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.